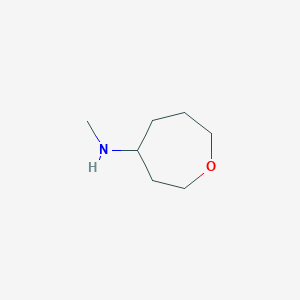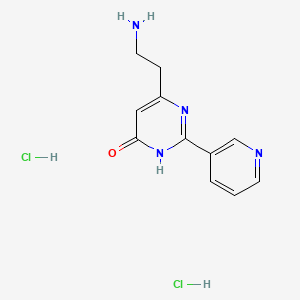
2-Amino-3-methanesulfonyl-2-methylpropanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-methanesulfonyl-2-methylpropanoic acid hydrochloride is a chemical compound with the molecular formula C5H12ClNO4S It is a derivative of propanoic acid and contains both amino and methanesulfonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methanesulfonyl-2-methylpropanoic acid hydrochloride typically involves the reaction of 2-methyl-3-aminopropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-methanesulfonyl-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The methanesulfonyl group can be reduced to a methyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted amino acids.
Aplicaciones Científicas De Investigación
2-Amino-3-methanesulfonyl-2-methylpropanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-methanesulfonyl-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methanesulfonyl group can act as an electrophilic center, participating in various biochemical reactions. These interactions can modulate cellular pathways and lead to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methylpropanoic acid: Lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.
3-Methanesulfonyl-2-methylpropanoic acid:
Uniqueness
2-Amino-3-methanesulfonyl-2-methylpropanoic acid hydrochloride is unique due to the presence of both amino and methanesulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functional groups allow it to participate in a wide range of chemical and biological processes, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C5H12ClNO4S |
|---|---|
Peso molecular |
217.67 g/mol |
Nombre IUPAC |
2-amino-2-methyl-3-methylsulfonylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO4S.ClH/c1-5(6,4(7)8)3-11(2,9)10;/h3,6H2,1-2H3,(H,7,8);1H |
Clave InChI |
IJQBTTHCCGCMRV-UHFFFAOYSA-N |
SMILES canónico |
CC(CS(=O)(=O)C)(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


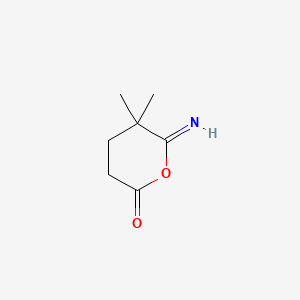
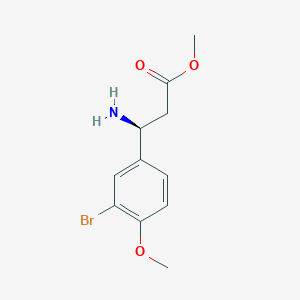
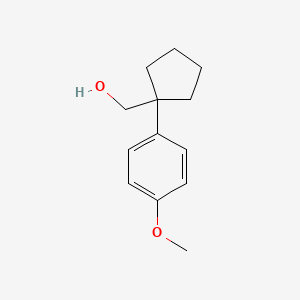
![N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride](/img/structure/B15303419.png)
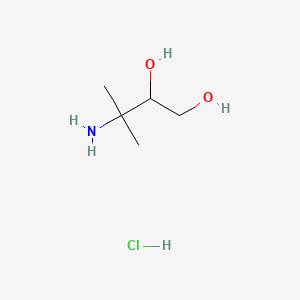
![{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B15303433.png)
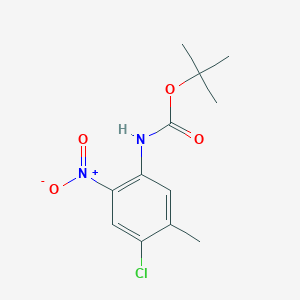
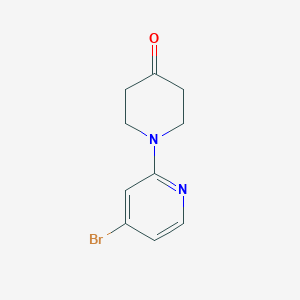
![1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15303448.png)
![4'-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15303449.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid](/img/structure/B15303452.png)
